molecular formula C14H17ClN2O3 B5878955 N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide

N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide

Cat. No.: B5878955
M. Wt: 296.75 g/mol
InChI Key: DNOKALDPZLMVOC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide typically involves the reaction of 4-chloro-3-nitroaniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: N-(4-amino-3-chlorophenyl)-2-cyclohexylacetamide.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-phenylacetamide
  • N-(4-chloro-3-nitrophenyl)-2-methylacetamide
  • N-(4-chloro-3-nitrophenyl)-2-ethylacetamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKALDPZLMVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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